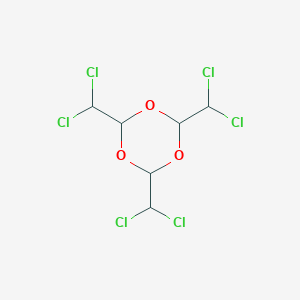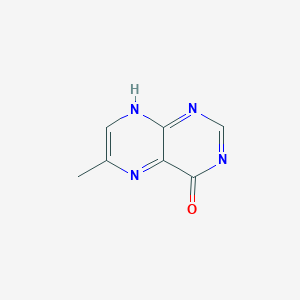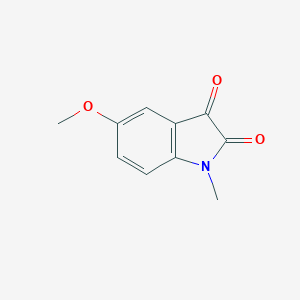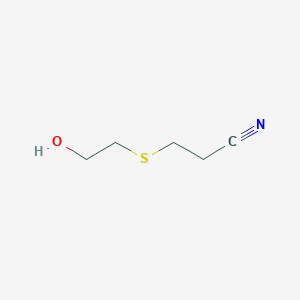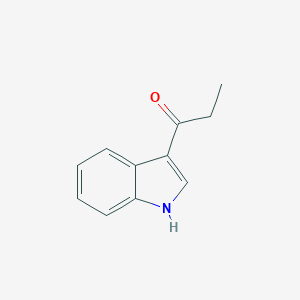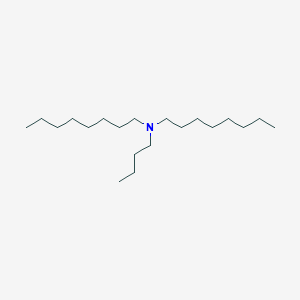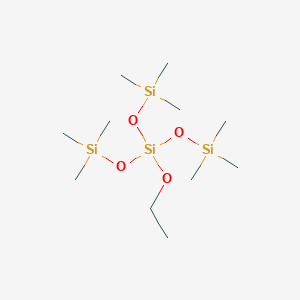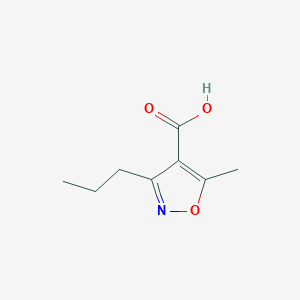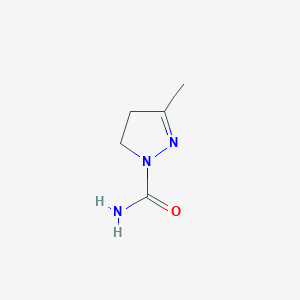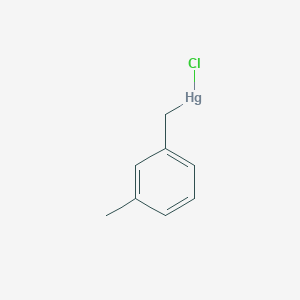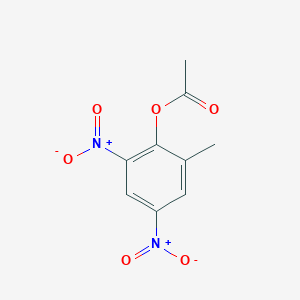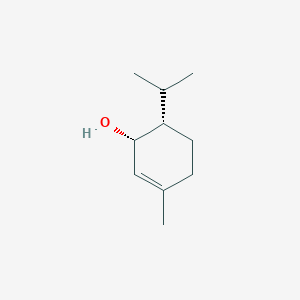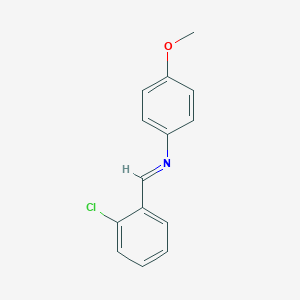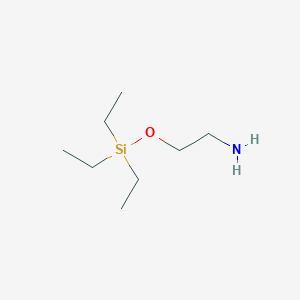
Ethanamine, 2-((triethylsilyl)oxy)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanamine, 2-((triethylsilyl)oxy)-(9CI) is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. It is a derivative of ethylamine and is synthesized using a specific method. In We will also discuss its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions for research.
Wirkmechanismus
The mechanism of action of Ethanamine, 2-((triethylsilyl)oxy)-(9CI) is not fully understood. However, studies have suggested that it may act by inhibiting specific enzymes involved in inflammation and tumor growth. It may also interact with certain receptors in the brain and nervous system, leading to its neuroprotective effects.
Biochemische Und Physiologische Effekte
Research has shown that Ethanamine, 2-((triethylsilyl)oxy)-(9CI) can affect various biochemical and physiological processes in the body. It has been found to reduce the levels of certain inflammatory markers in animal models and can potentially be used in the treatment of inflammatory conditions such as arthritis. Additionally, it has been found to have antioxidant properties and can protect against oxidative stress. Its neuroprotective effects have been attributed to its ability to reduce inflammation and protect against neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Ethanamine, 2-((triethylsilyl)oxy)-(9CI) in lab experiments include its potential applications in the field of medicine and its ability to inhibit specific enzymes involved in inflammation and tumor growth. However, its mechanism of action is not fully understood, and further research is needed to fully explore its potential applications. Additionally, its effects may vary depending on the dosage and administration method, and caution should be exercised when using it in lab experiments.
Zukünftige Richtungen
Future research on Ethanamine, 2-((triethylsilyl)oxy)-(9CI) can focus on exploring its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies can investigate its mechanism of action and potential interactions with other drugs. Its anti-tumor properties can also be explored further, and its potential use in combination with other chemotherapy drugs can be investigated. Finally, its effects on specific biochemical and physiological processes can be further explored to fully understand its potential applications in the field of medicine.
In conclusion, Ethanamine, 2-((triethylsilyl)oxy)-(9CI) is a chemical compound that has potential applications in the field of medicine. Its synthesis method involves the reaction of ethylamine with triethylsilyl chloride in the presence of a base. It exhibits anti-inflammatory and anti-tumor properties and can potentially be used in the treatment of neurodegenerative diseases. Its mechanism of action is not fully understood, and further research is needed to fully explore its potential applications. Its advantages and limitations for lab experiments should be considered when using it in research. Future research can focus on exploring its potential applications in the field of medicine and understanding its mechanism of action.
Synthesemethoden
Ethanamine, 2-((triethylsilyl)oxy)-(9CI) is synthesized using a specific method that involves the reaction of ethylamine with triethylsilyl chloride in the presence of a base such as sodium hydroxide. The reaction results in the formation of Ethanamine, 2-((triethylsilyl)oxy)-(9CI) as a byproduct. This method has been widely used in the synthesis of various chemical compounds.
Wissenschaftliche Forschungsanwendungen
Ethanamine, 2-((triethylsilyl)oxy)-(9CI) has potential applications in the field of medicine. It has been found to exhibit anti-inflammatory and anti-tumor properties. Studies have shown that Ethanamine, 2-((triethylsilyl)oxy)-(9CI) can inhibit the growth of certain cancer cells and reduce inflammation in animal models. Additionally, it has been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
18419-91-5 |
|---|---|
Produktname |
Ethanamine, 2-((triethylsilyl)oxy)-(9CI) |
Molekularformel |
C8H21NOSi |
Molekulargewicht |
175.34 g/mol |
IUPAC-Name |
2-triethylsilyloxyethanamine |
InChI |
InChI=1S/C8H21NOSi/c1-4-11(5-2,6-3)10-8-7-9/h4-9H2,1-3H3 |
InChI-Schlüssel |
QWJDPMAYVKTBPI-UHFFFAOYSA-N |
SMILES |
CC[Si](CC)(CC)OCCN |
Kanonische SMILES |
CC[Si](CC)(CC)OCCN |
Andere CAS-Nummern |
18419-91-5 |
Synonyme |
2-[(Triethylsilyl)oxy]ethanamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



